![molecular formula C27H23N3O3S B10922283 2-[3,5-bis(2-methoxyphenyl)-1H-pyrazol-1-yl]-4-(4-methoxyphenyl)-1,3-thiazole](/img/structure/B10922283.png)
2-[3,5-bis(2-methoxyphenyl)-1H-pyrazol-1-yl]-4-(4-methoxyphenyl)-1,3-thiazole
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Overview
Description
2-[3,5-bis(2-methoxyphenyl)-1H-pyrazol-1-yl]-4-(4-methoxyphenyl)-1,3-thiazole is a complex organic compound that belongs to the class of thiazole derivatives This compound is characterized by the presence of a thiazole ring, a pyrazole ring, and multiple methoxyphenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[3,5-bis(2-methoxyphenyl)-1H-pyrazol-1-yl]-4-(4-methoxyphenyl)-1,3-thiazole typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyrazole Ring: The initial step involves the condensation of 2-methoxybenzaldehyde with hydrazine hydrate to form 3,5-bis(2-methoxyphenyl)-1H-pyrazole.
Thiazole Ring Formation: The pyrazole derivative is then reacted with 4-methoxyphenyl isothiocyanate under basic conditions to form the thiazole ring.
Cyclization: The final step involves cyclization to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimized reaction conditions, such as temperature, pressure, and the use of catalysts, are employed to enhance yield and purity. Continuous flow reactors and automated synthesis platforms may also be utilized to streamline the production process.
Chemical Reactions Analysis
Types of Reactions
2-[3,5-bis(2-methoxyphenyl)-1H-pyrazol-1-yl]-4-(4-methoxyphenyl)-1,3-thiazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding oxides or quinones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
2-[3,5-bis(2-methoxyphenyl)-1H-pyrazol-1-yl]-4-(4-methoxyphenyl)-1,3-thiazole has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activities, such as antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including drug development and design.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and dyes.
Mechanism of Action
The mechanism of action of 2-[3,5-bis(2-methoxyphenyl)-1H-pyrazol-1-yl]-4-(4-methoxyphenyl)-1,3-thiazole involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.
Interaction with Receptors: Modulating receptor activity to influence cellular signaling pathways.
DNA Intercalation: Intercalating into DNA strands, affecting gene expression and replication.
Comparison with Similar Compounds
Similar Compounds
2-[3,5-bis(2-methoxyphenyl)-1H-pyrazol-1-yl]-4-phenyl-1,3-thiazole: Similar structure but lacks the methoxy group on the phenyl ring.
2-[3,5-bis(2-methoxyphenyl)-1H-pyrazol-1-yl]-4-(4-chlorophenyl)-1,3-thiazole: Similar structure with a chlorine atom instead of a methoxy group.
Uniqueness
2-[3,5-bis(2-methoxyphenyl)-1H-pyrazol-1-yl]-4-(4-methoxyphenyl)-1,3-thiazole is unique due to the presence of multiple methoxy groups, which can influence its chemical reactivity, solubility, and biological activity
Properties
Molecular Formula |
C27H23N3O3S |
---|---|
Molecular Weight |
469.6 g/mol |
IUPAC Name |
2-[3,5-bis(2-methoxyphenyl)pyrazol-1-yl]-4-(4-methoxyphenyl)-1,3-thiazole |
InChI |
InChI=1S/C27H23N3O3S/c1-31-19-14-12-18(13-15-19)23-17-34-27(28-23)30-24(21-9-5-7-11-26(21)33-3)16-22(29-30)20-8-4-6-10-25(20)32-2/h4-17H,1-3H3 |
InChI Key |
HOISVXYBWPQDOQ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CSC(=N2)N3C(=CC(=N3)C4=CC=CC=C4OC)C5=CC=CC=C5OC |
Origin of Product |
United States |
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